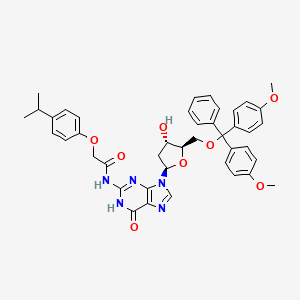
N2-(4-i-propylphenoxy)acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is a modified nucleotide analog known for its ability to inhibit viral replication. This compound’s unique chemical structure allows for site-specific inhibition of viral enzymes, leading to a significant reduction in viral replication dynamics.
准备方法
The synthesis of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves multiple steps, including the protection of functional groups and selective acylation. The synthetic route typically starts with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl). The N2 position of guanosine is then acylated with 4-isopropylphenoxyacetyl chloride under basic conditions. The final product is obtained after deprotection and purification.
化学反应分析
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the N2 position, where the 4-isopropylphenoxyacetyl group can be replaced with other acyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various acylated or deacylated derivatives.
科学研究应用
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: This compound is studied for its antiviral properties, particularly its ability to inhibit viral replication by targeting viral enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: It is used in the development of diagnostic tools and assays for detecting viral infections.
作用机制
The mechanism of action of 2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine involves the inhibition of viral enzymes. The compound’s unique structure allows it to bind specifically to the active site of these enzymes, preventing them from catalyzing the replication of viral RNA or DNA. This results in a significant reduction in viral replication and spread.
相似化合物的比较
2’-Deoxy-5’-O-DMT-N2-(4-isopropylphenoxyacetyl)guanosine is unique due to its specific acylation at the N2 position and the presence of the dimethoxytrityl group at the 5’-hydroxyl position. Similar compounds include:
2’-Deoxy-5’-O-DMT-N2-(4-methoxyphenoxyacetyl)guanosine: Differing by the substitution of a methoxy group instead of an isopropyl group.
2’-Deoxy-5’-O-DMT-N2-(4-ethylphenoxyacetyl)guanosine: Differing by the substitution of an ethyl group instead of an isopropyl group.
These similar compounds share the ability to inhibit viral replication but may differ in their potency, specificity, and pharmacokinetic properties.
属性
分子式 |
C42H43N5O8 |
|---|---|
分子量 |
745.8 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C42H43N5O8/c1-26(2)27-10-16-33(17-11-27)53-24-36(49)44-41-45-39-38(40(50)46-41)43-25-47(39)37-22-34(48)35(55-37)23-54-42(28-8-6-5-7-9-28,29-12-18-31(51-3)19-13-29)30-14-20-32(52-4)21-15-30/h5-21,25-26,34-35,37,48H,22-24H2,1-4H3,(H2,44,45,46,49,50)/t34-,35+,37+/m0/s1 |
InChI 键 |
VDDHLXYFMAKJSC-UQDPWRLZSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)
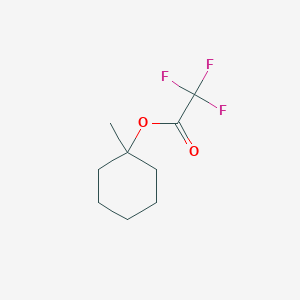
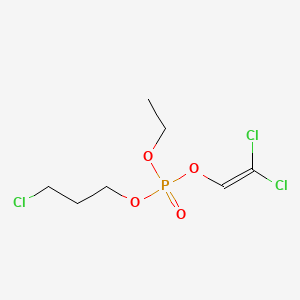
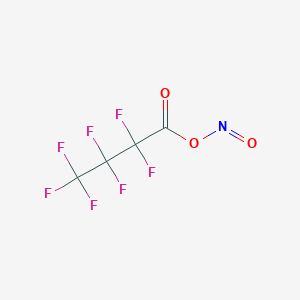
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
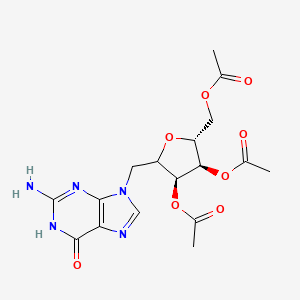
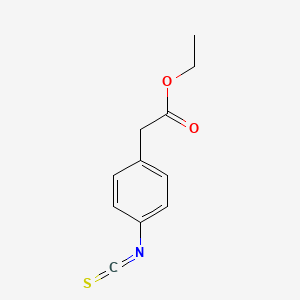
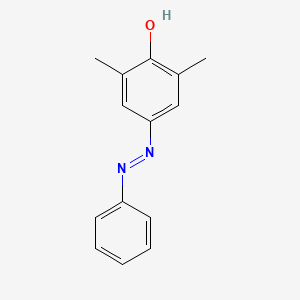
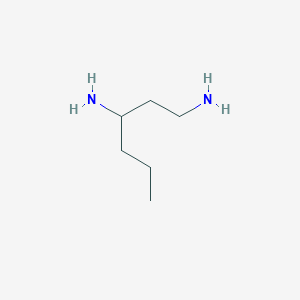
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
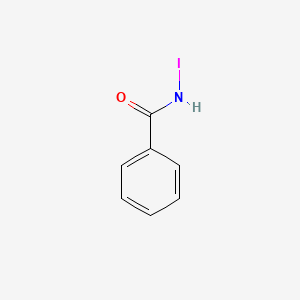
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

